[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol: is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-4-fluorobenzohydrazide with glyoxylic acid, followed by cyclization to form the oxadiazole ring. The final step involves the reduction of the oxadiazole derivative to yield the desired methanol compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form various derivatives, depending on the reagents used.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro or fluoro groups.
Major Products:
- Oxidation can yield aldehydes or carboxylic acids.
- Reduction can produce various alcohol derivatives.
- Substitution reactions can lead to a wide range of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its oxadiazole ring is known for its bioactivity, and the presence of chloro and fluoro substituents can enhance its pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol is largely dependent on its interaction with biological targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chloro and fluoro substituents can enhance binding affinity and selectivity towards specific molecular targets, making it a promising candidate for drug development.
Comparison with Similar Compounds
- 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Comparison: Compared to similar compounds, [3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol is unique due to its oxadiazole ring structure. This ring imparts distinct chemical and biological properties, making it more versatile in various applications. The presence of both chloro and fluoro substituents further enhances its reactivity and potential bioactivity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C9H6ClFN2O2 |
---|---|
Molecular Weight |
228.61 g/mol |
IUPAC Name |
[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C9H6ClFN2O2/c10-6-3-5(1-2-7(6)11)9-12-8(4-14)15-13-9/h1-3,14H,4H2 |
InChI Key |
LSNZTKYMTMAFMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=N2)CO)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.